molecular formula C20H18FNO3 B7348548 5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide

5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide

Cat. No. B7348548
M. Wt: 339.4 g/mol
InChI Key: JEPGWNKNHYWXNY-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that was first synthesized in 1992. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been extensively studied for its potential therapeutic applications in various diseases such as multiple sclerosis, cancer, and transplant rejection.

Mechanism of Action

5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide is a sphingosine-1-phosphate (S1P) receptor modulator that works by binding to S1P receptors on lymphocytes, which prevents them from leaving the lymph nodes and entering the bloodstream. This results in a reduction in the number of lymphocytes in the peripheral blood, which can reduce inflammation and autoimmune responses. Additionally, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the number of lymphocytes in the peripheral blood, which can reduce inflammation and autoimmune responses. Additionally, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has also been shown to reduce the incidence of acute rejection in kidney transplant patients.

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, this compound has been shown to have potential therapeutic applications in various diseases such as multiple sclerosis, cancer, and transplant rejection. One limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research of 5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide. One direction is to further investigate the potential therapeutic applications of this compound in various diseases such as multiple sclerosis, cancer, and transplant rejection. Another direction is to investigate the potential off-target effects of this compound and to develop more specific S1P receptor modulators. Additionally, future research could investigate the potential combination of this compound with other drugs to enhance its therapeutic effects.

Synthesis Methods

5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromoethanol to form the intermediate, which is then reacted with 1-benzofuran-7-carbonyl chloride to form the benzofuran intermediate. The benzofuran intermediate is then reacted with (2R,3S)-2-phenyloxirane-3-methanol to form this compound. The final product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as multiple sclerosis, cancer, and transplant rejection. Multiple sclerosis is an autoimmune disease that affects the central nervous system, and this compound has been shown to reduce the frequency and severity of relapses in patients with relapsing-remitting multiple sclerosis. This compound has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Additionally, this compound has been studied for its potential use in transplant rejection, as it has been shown to reduce the incidence of acute rejection in kidney transplant patients.

properties

IUPAC Name

5-fluoro-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-16-10-14-6-8-25-19(14)17(11-16)20(23)22-12-15-7-9-24-18(15)13-4-2-1-3-5-13/h1-6,8,10-11,15,18H,7,9,12H2,(H,22,23)/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPGWNKNHYWXNY-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)C2=C3C(=CC(=C2)F)C=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)C2=C3C(=CC(=C2)F)C=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.